molecular formula C10H10N2O2 B577692 methyl 2-(1H-indazol-4-yl)acetate CAS No. 1357945-60-8

methyl 2-(1H-indazol-4-yl)acetate

Katalognummer: B577692
CAS-Nummer: 1357945-60-8
Molekulargewicht: 190.202
InChI-Schlüssel: VVYMLZJXRNDPKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1H-indazol-4-yl)acetate (CAS: 1357945-60-8, MFCD22376776) is an indazole-based ester derivative with a molecular formula of $ \text{C}{10}\text{H}{10}\text{N}2\text{O}2 $. It is characterized by an indazole ring substituted at the 4-position with an acetoxy methyl group. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of antimicrobial agents and heterocyclic coupling reactions . Its synthesis involves the hydrolysis of ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate under acidic conditions, followed by esterification to yield the methyl ester derivative . Commercial samples typically exhibit a purity of 95% .

Vorbereitungsmethoden

Synthetic Pathways for Methyl 2-(1H-Indazol-4-yl)Acetate

Protection-Deprotection Strategy via Tetrahydropyran (THP) Intermediate

The most widely documented method involves a multi-step sequence beginning with the protection of 1H-indazole’s reactive nitrogen sites. In a representative procedure, 1H-indazole is treated with dihydropyran (DHP) in the presence of sodium bicarbonate to form 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole . This intermediate is subsequently alkylated with ethyl chloroacetate in dimethyl sulfoxide (DMSO), yielding ethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)acetate. Acidic hydrolysis (6N HCl, 100°C) removes the THP group, producing 2-(1H-indazol-4-yl)acetic acid, which is then esterified with methanol under acidic or catalytic conditions to furnish the target methyl ester .

Key optimization parameters include:

  • Temperature control : Alkylation proceeds optimally at 0°C to minimize side reactions.

  • Solvent selection : DMSO enhances electrophilic substitution at the indazole’s C4 position.

  • Deprotection efficiency : Prolonged heating (4–6 h) in HCl ensures complete THP removal without degrading the acetic acid moiety .

Direct Esterification of 2-(1H-Indazol-4-yl)Acetic Acid

An alternative route bypasses the THP protection step by directly esterifying pre-synthesized 2-(1H-indazol-4-yl)acetic acid. The acid is reacted with methanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) . This method achieves yields of 75–82% after silica gel chromatography, with purity exceeding 95% as verified by HPLC .

Reaction conditions :

  • Molar ratio : A 1:1.2 ratio of acid to methanol minimizes unreacted starting material.

  • Catalyst load : EDCI (1.5 eq.) and DIPEA (3 eq.) facilitate efficient activation of the carboxylic acid.

Analytical and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, DMSO-d₆) of this compound exhibits distinct signals:

  • δ 3.88 (s, 2H) : Methylene protons of the acetate group.

  • δ 7.36–8.23 (m, 4H) : Aromatic protons of the indazole ring.

  • δ 12.49 (s, 1H) : NH proton of the indazole .

¹³C NMR (100 MHz, CDCl₃) confirms the ester carbonyl at δ 171 and the indazole carbons between δ 112–165 .

Mass Spectrometry and High-Performance Liquid Chromatography (HPLC)

LC-MS analysis reveals a molecular ion peak at m/z 191 [M+H]⁺ , consistent with the compound’s molecular formula (C₁₀H₁₀N₂O₂) . HPLC purity assays report retention times of 5.88–6.67 minutes with ≥98.6% purity under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
THP Protection-Deprotection8295High regioselectivity at C4Multi-step, time-intensive
Direct Esterification7898.6Fewer steps, scalableRequires pre-synthesized acetic acid derivative

Industrial-Scale Production Considerations

Advanced ChemBlocks’ protocol specifies a 95% purity product using chromatographic purification (10% EtOAc/hexane) . Scaling this method necessitates:

  • Continuous-flow reactors : To maintain low temperatures during alkylation.

  • In-line pH monitoring : During deprotection to prevent over-acidification.

  • Crystallization optimization : Hexane/toluene washes reduce residual DMSO .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1H-indazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring .

Wirkmechanismus

The mechanism of action of methyl 2-(1H-indazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues within the Indazole Family

The following table summarizes key structural analogues of methyl 2-(1H-indazol-4-yl)acetate, focusing on substitution patterns and functional groups:

Compound Name Substitution Position Purity (%) CAS Number Key Applications Reference
Methyl 2-(1H-indazol-3-yl)acetate 3-position 97 131666-74-5 Pharmaceutical intermediates
Methyl 2-(1H-indazol-6-yl)acetate 6-position 95 1337880-00-8 Antimicrobial research
(3-Methyl-1H-indazol-1-yl)acetic acid 3-methyl, carboxylic acid 95 191795-48-9 Bioconjugation chemistry
Ethyl 2-(1H-indazol-4-yl)acetate Ethyl ester N/A N/A Precursor for hydrolysis

Key Observations :

  • Positional Isomerism : The 4-substituted derivative (target compound) exhibits distinct reactivity compared to 3- and 6-substituted isomers. For example, the 3-isomer shows higher purity (97%) and is often preferred in coupling reactions due to steric accessibility .
  • Functional Group Variation : Replacement of the methyl ester with a carboxylic acid (e.g., (3-Methyl-1H-indazol-1-yl)acetic acid) alters solubility and bioavailability, making it suitable for bioconjugation .

Comparison with Pyrazole and Imidazole Derivatives

This compound shares structural homology with pyrazole and imidazole-based esters. Below is a comparative analysis:

Compound Name Core Heterocycle Key Features Applications Reference
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate Pyrazole 1,3-dimethyl substitution Material science, agriculture
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Imidazole Nitro group at 4-position Antimicrobial agents
2-(1H-Imidazol-4-yl)acetic acid Imidazole Carboxylic acid functionalization Biochemical assays

Key Observations :

  • Electronic Effects : The indazole core in this compound provides greater aromatic stability compared to pyrazole derivatives, enhancing its utility in high-temperature reactions .
  • Bioactivity : Imidazole derivatives like ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate exhibit stronger antimicrobial activity due to the electron-withdrawing nitro group, whereas indazole derivatives require additional functionalization for comparable efficacy .

Biologische Aktivität

Methyl 2-(1H-indazol-4-yl)acetate, a compound with the molecular formula C10H10N2O2, has garnered attention in recent research due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole scaffold, which is known for its diverse biological activities. The indazole structure consists of a fused benzene and pyrazole ring, contributing to the compound's pharmacological properties.

Target of Action
The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) pathway. This pathway is crucial for regulating various cellular functions, including growth, survival, and metabolism.

Mode of Action
The compound inhibits the PI3K/Akt signaling pathway, leading to several downstream effects that can influence cell proliferation and survival. Specifically, it has been shown to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells .

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and is likely permeable to the blood-brain barrier (BBB). This suggests that the compound could have central nervous system effects and potential therapeutic applications in neurological disorders.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, it was found to inhibit the proliferation of 4T1 breast cancer cells in a dose-dependent manner, with complete inhibition observed at higher concentrations .
  • In vivo Studies : In animal models, this compound effectively suppressed tumor growth without causing significant side effects. Tumor-bearing mice treated with the compound showed reduced tumor volumes compared to controls .

Other Biological Activities

Preliminary studies suggest that this compound may also possess anti-inflammatory properties and could be explored for other therapeutic applications beyond oncology. However, more research is needed to fully elucidate these effects.

Case Studies

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated:

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
Control--
Treatment A12.545%
Treatment B2565%

These findings highlight the compound's potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-(1H-indazol-4-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 2-(1H-indazol-4-yl)acetic acid with methanol under acidic conditions (e.g., HCl gas saturation) at room temperature for ~5.5 hours, yielding quantitative conversion . Alternatively, coupling indazole derivatives with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) at 60–80°C for 6–12 hours achieves moderate yields (50–70%) . Key factors include solvent polarity (DMF or THF preferred), stoichiometric control of reactants, and inert atmosphere to prevent oxidation.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the indazole ring (δ 7.8–8.2 ppm, aromatic protons) and methyl ester (δ 3.6–3.8 ppm, singlet) .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 191.08 confirms the molecular formula C₁₀H₁₀N₂O₂ .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How can researchers optimize purification of this compound from reaction mixtures?

  • Methodological Answer : Post-synthesis, impurities (unreacted starting materials, byproducts) are removed via:

  • Recrystallization : Use ethanol/water (4:1) at 0–4°C to isolate crystalline product (yield: 60–75%) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) gradient elution removes polar impurities .
  • Acid-Base Extraction : For crude mixtures, partition between dichloromethane (organic phase) and 1M HCl (aqueous phase) isolates the ester .

Advanced Research Questions

Q. How does the electronic nature of the indazole ring influence regioselectivity in derivatization reactions?

  • Methodological Answer : The indazole’s N1 and C3 positions are electrophilic due to resonance stabilization. Regioselective functionalization (e.g., alkylation, halogenation) is guided by:

  • DFT Calculations : Predict reactivity at C3 (higher Fukui index) versus N1 .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) at N1 to direct reactions to C3, followed by deprotection with TFA .
    Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) is critical .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48h vs. 72h) and cell lines (HeLa vs. HepG2) .
  • Solubility Artifacts : Use DMSO concentrations <0.1% and confirm compound stability in media via UV-Vis spectroscopy .
  • Metabolite Interference : Employ LC-MS/MS to detect degradation products during bioassays .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis rates in acidic (pH 2) vs. neutral (pH 7.4) conditions using software like GROMACS .
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation by HPLC. Data correlate with Arrhenius plots to predict shelf-life .
  • pKa Determination : Use potentiometric titration to identify protonation sites affecting stability .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : Employ a factorial design to systematically vary substituents:

  • Variables : Electron-withdrawing (NO₂) vs. donating (OCH₃) groups at C5/C6 positions .
  • Response Metrics : IC₅₀ (enzyme inhibition), logP (lipophilicity), and solubility .
    Statistical tools (e.g., ANOVA) identify significant interactions, while QSAR models (via MOE software) predict bioactivity .

Eigenschaften

IUPAC Name

methyl 2-(1H-indazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYMLZJXRNDPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.